molecular formula C21H22ClN3OS B2964717 3-((4-Chloro-2-(((phenylamino)thioxomethyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one CAS No. 1022095-18-6

3-((4-Chloro-2-(((phenylamino)thioxomethyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2964717
CAS No.: 1022095-18-6
M. Wt: 399.94
InChI Key: BQKFHLJENHKKOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Generation and Reactivity of Aminophenyl Cations

Research on the generation and reactivity of 4-aminophenyl cations through photolysis of 4-chloroaniline highlights the creation of triplet phenyl cations and their subsequent reactions. These findings could suggest potential applications in synthetic chemistry, especially in photochemical reactions involving chloroaniline derivatives, to form aminodiphenyls and other complex structures (Guizzardi et al., 2001).

Dealkylation of Tertiary Amines

The study on phenyl chloro(thionoformate) as a new dealkylating agent for tertiary amines reveals the efficiency of certain reagents in cleaving alkyl groups from amines. This research may indicate methodologies for modifying or dealkylating compounds with tertiary amine groups, which could be relevant for derivatives of the given compound (Millan & Prager, 1999).

Azo Coupling of Cyclic β-Enaminones

The synthesis and structure study of azo coupled cyclic β-enaminones showcase how azo coupling reactions can be employed to modify the electronic and structural properties of cyclic enaminones. This method might be applicable for functionalizing or altering compounds similar to the one , potentially affecting their physical and chemical properties (Šimůnek et al., 2007).

Photoinduced Intramolecular Charge Transfer

Research into substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes can offer insights into how different substituents affect the photochemical behavior of compounds. Understanding the impact of various functional groups on the photochemical properties of a compound could be essential for designing light-responsive materials or reactions (Yang et al., 2004).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on safe handling and disposal .

Properties

IUPAC Name

1-[5-chloro-2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-21(2)12-16(11-17(26)13-21)23-18-9-8-14(22)10-19(18)25-20(27)24-15-6-4-3-5-7-15/h3-11,23H,12-13H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKFHLJENHKKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)NC(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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